

Proposed Mechanisms of DTG-Associated Weight Gain

Author: Smolecule Technical Support Team. **Date:** February 2026

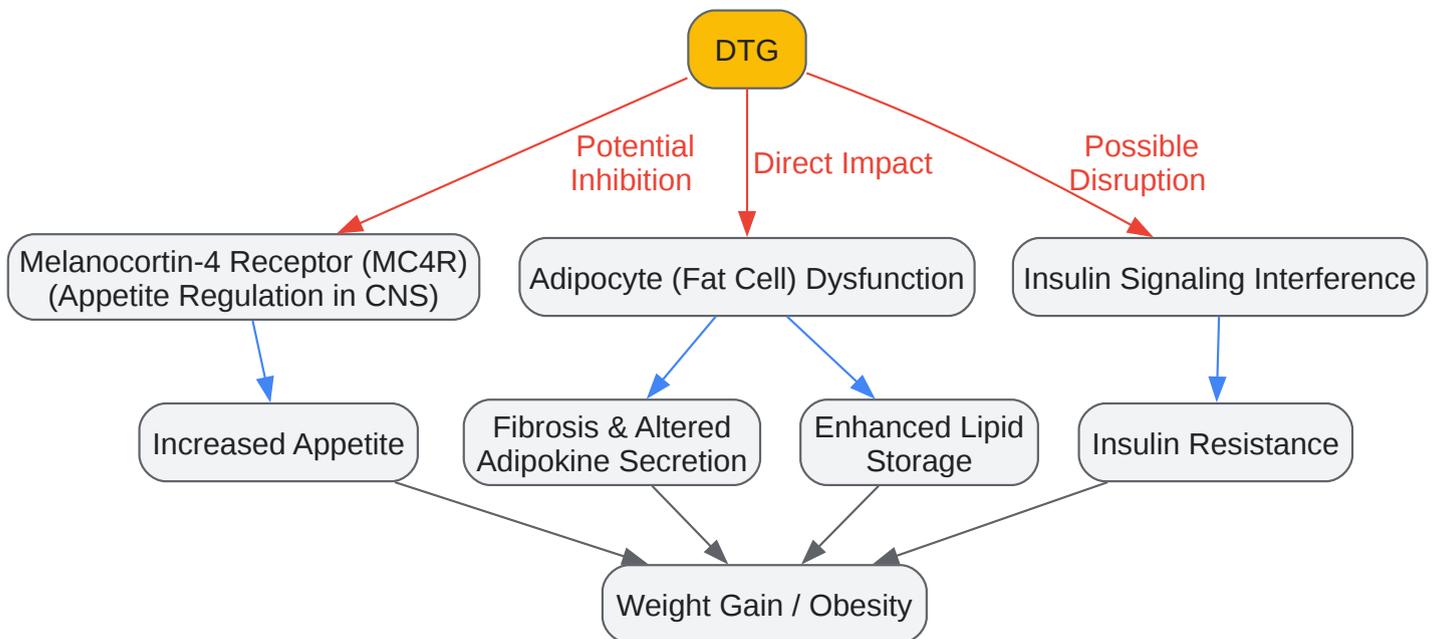
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Understanding the potential mechanisms is crucial for troubleshooting and designing experiments. Research points to several biological pathways, though a definitive causal mechanism remains unidentified [1].



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- **Adipocyte Dysfunction:** *In vitro* and primate studies show DTG and raltegravir can cause proadipogenic effects, leading to fibrosis, larger fat cells, and increased lipid storage in both visceral and subcutaneous fat [2]. This is associated with markers of insulin resistance.
- **Central Nervous System Effects:** One hypothesis suggests DTG may interfere with melanocortin-4 receptor (MC4R) signaling in the brain, which plays a key role in appetite regulation [1]. However, the clinical relevance of this mechanism is debated, as the required concentration for inhibition may be higher than what is achievable *in vivo* [3].
- **Alternative Hypothesis: Return-to-Health vs. Drug Effect:** Some researchers propose that what is perceived as DTG-causing weight gain may, in part, be the absence of a weight-suppressing effect from older drugs. Pharmacogenetic studies indicate that individuals who metabolize efavirenz (EFV) slowly gain less weight on it, potentially due to its chronic toxicities, making DTG appear to cause more gain by comparison [3].

Clinical Evidence on Weight Gain and Management Strategies

The table below summarizes key clinical findings on risk factors and the current evidence for various management strategies.

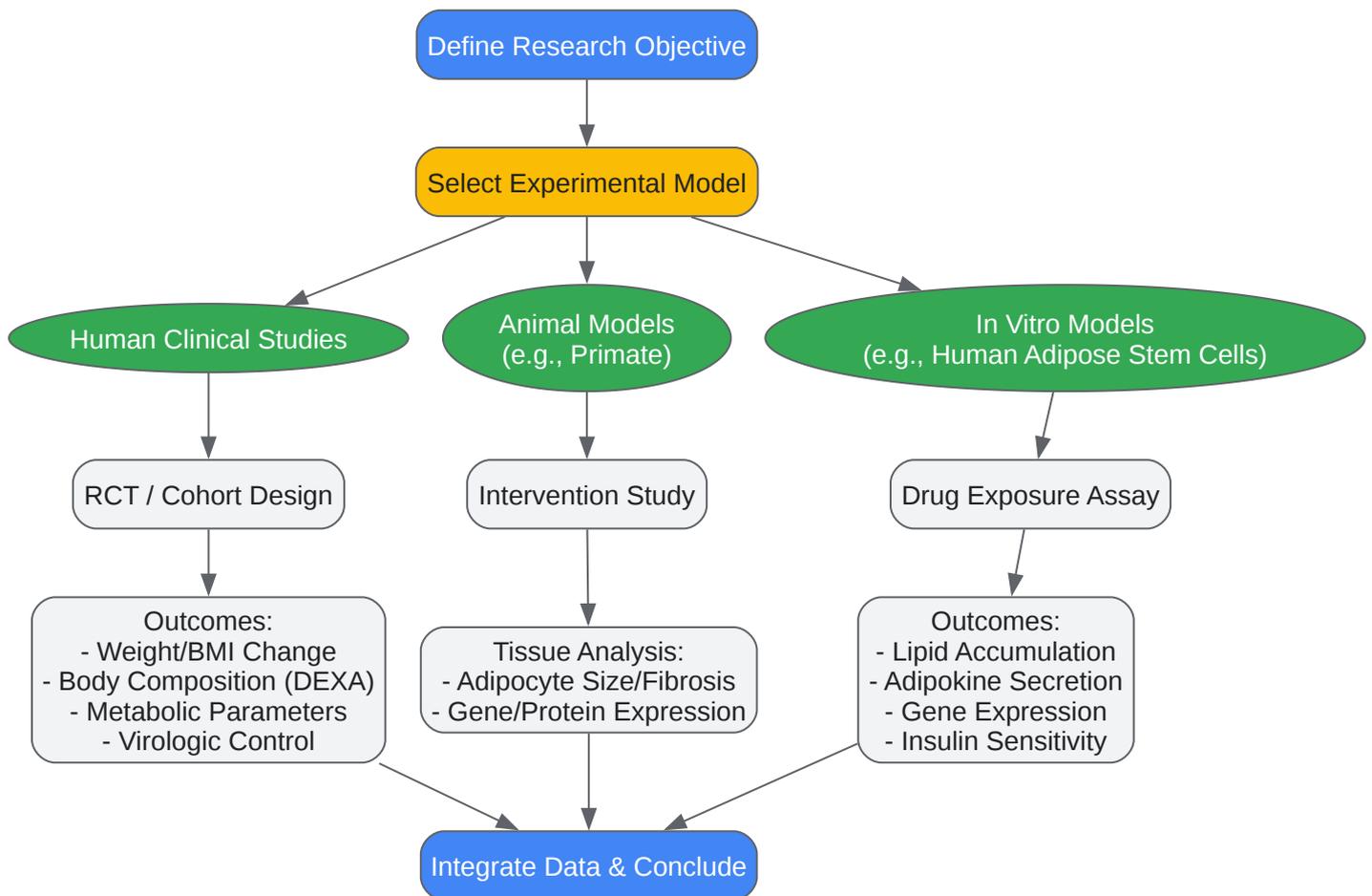
Aspect	Key Clinical Findings & Evidence
Risk Factors	Female sex, Black race, older age, low baseline CD4 count, higher baseline viral load, first-line ART initiation, and concomitant use of Tenofovir Alafenamide (TAF) or Abacavir (ABC) [1] [4] [5].

| **ART Switching** | **Limited Efficacy:** Recent RCT (AVERTAS, 2025) found switching from DTG/ABC/3TC to DTG/3TC did **not** lead to significant weight loss over 48 weeks [6]. **Stabilization vs. Loss:** Switching off an INSTI/TAF regimen may stabilize weight but is not proven to cause loss. Switching from TAF to TDF may be more beneficial for weight than changing the anchor drug [7]. **Expert Caution:** Switching regimens can introduce new toxicities (e.g., renal, bone, neuropsychiatric) and should be weighed carefully [3] [7]. || **Lifestyle Intervention** | Nutritional counseling and supervised exercise can lead to weight loss and provide additional benefits like improved physical function and reduced inflammation [7]. || **Pharmacologic (Non-ART)** | **GLP-1 Receptor Agonists:** Drugs like semaglutide have shown significant weight loss and reduced

liver disease severity in people with HIV [7]. **Metformin:** A cost-effective option for pre-diabetes that may offer modest weight loss and potential anti-aging benefits, with few HIV drug interactions [7]. |

Experimental & Research Workflows

For researchers designing studies to investigate DTG-associated weight gain, the following workflow outlines key methodological approaches.



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Detailed Experimental Protocols

1. Clinical Trial: Evaluating an ARV Change (e.g., ACTG A5391 "DO-IT" Study) This protocol is based on a major randomized controlled trial [8].

- **Objective:** To assess whether switching from an INSTI (BIC, DTG, or RAL) + TAF/FTC (or 3TC) to a doravirine (DOR)-based regimen reduces weight or causes weight loss.
- **Population:** Adults with HIV, BMI ≥ 27.5 kg/m², with >10% unintentional weight gain after starting an INSTI+TAF regimen, and virologically suppressed for 48 weeks.
- **Design:** Phase 4, open-label, 48-week RCT.
 - **Arm 1:** Switch to DOR + TAF/FTC (or 3TC)
 - **Arm 2:** Switch to DOR + TDF/FTC (or 3TC)
 - **Arm 3:** Continue current INSTI+TAF regimen
- **Primary Endpoint:** Change in body weight from baseline to week 48.
- **Key Secondary Endpoints:** Changes in body fat distribution (DEXA), fasting metabolic parameters (glucose, lipids), and safety.

2. In Vitro Assessment of Adipocyte Impact [2]

- **Cell Culture:** Isolate and culture human adipose-derived stem cells (hASCs) from HIV-negative donors.
- **Differentiation & Exposure:** Differentiate hASCs into adipocytes. During differentiation, expose experimental groups to clinically relevant concentrations of DTG, RAL, or other INSTIs. Include a vehicle-only control group.
- **Outcome Measures:**
 - **Lipid Accumulation:** Quantify using Oil Red O staining and spectrophotometry.
 - **Gene/Protein Expression:** Use qPCR and Western Blot to analyze markers of adipogenesis (e.g., PPAR γ , C/EBP α), fibrosis (e.g., collagen types), and insulin signaling.
 - **Adipokine Secretion:** Measure levels of leptin and adiponectin in the culture supernatant via ELISA.
 - **Glucose Uptake:** Assess insulin-stimulated glucose uptake to determine insulin resistance.

Key Takeaways for Researchers

- **Focus on Combination Strategies:** The evidence suggests that a single approach, like switching ART, is insufficient. Future research should prioritize combinatorial strategies (e.g., lifestyle + pharmacotherapy) [7].
- **Investigate Underlying Mechanisms:** Further work is needed to clarify the causal pathways of DTG's metabolic effects, which will inform targeted interventions [1] [2].

- **Consider the Counter-Narrative:** Research designs should account for the "return-to-health" phenomenon and the potential weight-suppressing effects of comparator drugs like efavirenz [3].

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To cite this document: Smolecule. [Proposed Mechanisms of DTG-Associated Weight Gain].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548938#dolutegravir-weight-gain-management-strategies>]

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